molecular formula C9H11ClFNO B1398710 7-Fluorochroman-4-amine hydrochloride CAS No. 191608-21-6

7-Fluorochroman-4-amine hydrochloride

Cat. No. B1398710
CAS RN: 191608-21-6
M. Wt: 203.64 g/mol
InChI Key: NTOXKACXYHMVON-UHFFFAOYSA-N
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Description

7-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 7-Fluorochroman-4-amine hydrochloride consists of a chroman ring (a fused ring system consisting of a benzene ring and a dihydropyran ring) with a fluorine atom attached at the 7th position and an amine group attached at the 4th position .


Physical And Chemical Properties Analysis

7-Fluorochroman-4-amine hydrochloride is a solid compound . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Analytical Applications in Pharmaceuticals

7-Fluorochroman-4-amine hydrochloride, due to its amine group, has implications in the analytical field, particularly in pharmaceuticals. It has been used in conjunction with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques. This method is significant for the determination of drugs in pharmaceutical and real samples, showcasing its applicability in quality control and drug development processes (Elbashir, Suliman, & Aboul‐Enein, 2011).

Molecular Synthesis and Cytotoxic Activity

In a more specific chemical context, derivatives of 7-Fluorochroman-4-amine hydrochloride have been synthesized and evaluated for their cytotoxic activities. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been created using microwave irradiated and conventional heating methods. These compounds have demonstrated significant anticancer activity, with certain compounds outperforming standard drugs like doxorubicin in cellular viability tests against various carcinoma cell lines. This highlights the compound's potential in the development of new anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Derivatization in Chromatography

The compound, through its interactions with NBD-Cl, is also noted for its role in chromatography, especially in pre and post-column derivatizations. This process is critical for increasing the selectivity and sensitivity of chromatographic analyses of amine groups, indicating its importance in chemical analyses and potentially in pharmacokinetics studies (Saputri & Pratiwi, 2023).

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

7-Fluorochroman-4-amine hydrochloride is currently used for research and development purposes . Future directions could include further exploration of its potential applications in various fields.

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724846
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorochroman-4-amine hydrochloride

CAS RN

191608-21-6
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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